molecular formula C14H11BrO4 B8468190 2-(4-Bromophenoxy)-5-methoxybenzoic acid

2-(4-Bromophenoxy)-5-methoxybenzoic acid

Cat. No. B8468190
M. Wt: 323.14 g/mol
InChI Key: VLRIVMWVPYALGL-UHFFFAOYSA-N
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Patent
US08957083B2

Procedure details

To 2-(4-bromophenoxy)-5-methoxybenzoic acid (530 g, 1.6401 mol) was added sulfuric acid (1.6 lit, 3 vol.) at RT. The resulting dark mixture was heated to 60 C. TLC showed complete conversion of starting material to product after about 1 hr. The brown solution was cooled to RT and poured onto ice with manual stirring. The resulting tan precipitate was collected by filtration, washed with water, 1N NaOH (2.0 lit) solution and finally with 800 mL of ethanol & stirred in 2 liters of acetone & filtered. The solids were dried under vacuum to afford 1.3 kg (68.85%) of the titled compounds as a white solid. MS m/z=307.0 [M+H]+. Calc'd for C14H9BrO3: 305.1.
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
68.85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:8]=2[C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[C:8](=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=3)[C:9](=[O:11])[C:18]=2[CH:19]=1

Inputs

Step One
Name
Quantity
530 g
Type
reactant
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in 2 liters of acetone
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark mixture was heated to 60 C
CUSTOM
Type
CUSTOM
Details
after about 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
poured onto ice with manual stirring
FILTRATION
Type
FILTRATION
Details
The resulting tan precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water, 1N NaOH (2.0 lit) solution and finally with 800 mL of ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 kg
YIELD: PERCENTYIELD 68.85%
YIELD: CALCULATEDPERCENTYIELD 259.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.